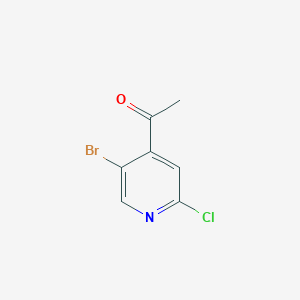

1-(5-Bromo-2-chloropyridin-4-YL)ethanone

描述

Basic Chemical Profile and Nomenclature

1-(5-Bromo-2-chloropyridin-4-yl)ethanone exhibits a well-defined chemical identity with established nomenclature systems and molecular characteristics. The compound is formally recognized by the Chemical Abstracts Service number 1245915-91-6, providing unambiguous identification in chemical databases and literature. The International Union of Pure and Applied Chemistry name for this compound is 1-(5-bromo-2-chloropyridin-4-yl)ethan-1-one, reflecting the systematic nomenclature conventions for substituted pyridine derivatives.

The molecular formula C₇H₅BrClNO indicates the presence of seven carbon atoms, five hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 234.48 grams per mole. The compound's structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System string CC(=O)C1=CC(Cl)=NC=C1Br, which provides a linear representation of the molecular connectivity. The compound is also catalogued under the MDL number MFCD11847348, facilitating identification in chemical inventory systems.

Table 1: Fundamental Chemical Properties of this compound

Commercial suppliers recognize this compound under various catalog designations, reflecting its availability for research applications. The compound demonstrates consistent chemical identity across multiple supplier databases, with purity specifications typically ranging from 95% to greater than 97%. The standardized nomenclature facilitates precise communication within the scientific community and ensures accurate identification in synthetic procedures and analytical protocols.

Historical Context in Heterocyclic Chemistry

The development of pyridine chemistry provides essential context for understanding the significance of this compound within the broader framework of heterocyclic organic chemistry. Pyridine itself was first isolated by Scottish scientist Thomas Anderson in 1849 during his examination of substances obtained from high-temperature heating of animal bones. Anderson's discovery marked the beginning of systematic investigation into nitrogen-containing aromatic compounds, establishing pyridine as the foundational member of the azine family of heterocycles.

The structural elucidation of pyridine occurred through the collaborative efforts of Wilhelm Körner and James Dewar in the 1860s and 1870s, who proposed that pyridine's structure derived from benzene through the substitution of one carbon-hydrogen unit with a nitrogen atom. This structural understanding provided the theoretical foundation for subsequent synthetic developments in pyridine chemistry. The confirmation of this structure through reduction experiments, where pyridine was converted to piperidine using sodium in ethanol, established the aromatic character of the pyridine ring system.

The synthetic accessibility of pyridine derivatives underwent revolutionary advancement with Arthur Rudolf Hantzsch's development of the multi-component pyridine synthesis in 1881. The Hantzsch synthesis employed aldehydes, ketoesters, and nitrogen donors to construct pyridine rings through a controlled sequence of condensation and oxidation reactions. This methodology established the precedent for rational design of substituted pyridines, though initial yields remained modest and reaction conditions were demanding.

A transformative breakthrough occurred in 1924 when Russian chemist Aleksei Chichibabin developed an improved pyridine synthesis method that utilized formaldehyde, acetaldehyde, and ammonia over transition-metal fluoride catalysts. The Chichibabin synthesis provided access to pyridine derivatives through more economical starting materials and represented a significant advancement in industrial pyridine production. This historical progression from isolation through structural determination to synthetic methodology establishment created the scientific foundation upon which contemporary halogenated pyridine derivatives, including this compound, are developed and utilized.

Structural Significance in Pyridine Chemistry

The structural architecture of this compound embodies several important principles of pyridine chemistry and heterocyclic design. The pyridine ring system maintains the aromatic character fundamental to this class of compounds, with the nitrogen atom contributing both to the electronic properties and to the directing effects observed in substitution reactions. The aromatic sextet of electrons provides stability comparable to benzene derivatives while introducing distinctive reactivity patterns attributable to the electronegative nitrogen atom.

The dual halogen substitution pattern in this compound represents a carefully designed arrangement that influences both electronic distribution and steric accessibility. The bromine atom at the 5-position and chlorine atom at the 2-position create an asymmetric substitution pattern that affects the compound's reactivity profile and potential synthetic transformations. The positioning of these halogens relative to the nitrogen atom and the acetyl group creates specific electronic environments that can be exploited in selective synthetic applications.

The acetyl functional group at the 4-position introduces additional complexity to the molecular architecture, providing both an electron-withdrawing influence and a reactive carbonyl center for further chemical modification. This substitution pattern creates multiple reactive sites within a single molecule, enabling diverse synthetic transformations and molecular elaboration strategies. The combination of halogen substituents with the carbonyl functionality positions this compound as a versatile intermediate for multi-step synthetic sequences.

Table 2: Structural Analysis of this compound

| Structural Feature | Position | Electronic Effect | Synthetic Utility |

|---|---|---|---|

| Pyridine Ring | Core | Aromatic stabilization | Foundation for modifications |

| Bromine Atom | 5-position | Electron-withdrawing | Nucleophilic substitution site |

| Chlorine Atom | 2-position | Electron-withdrawing | Coupling reaction partner |

| Acetyl Group | 4-position | Electron-withdrawing | Carbonyl chemistry access |

| Nitrogen Atom | 1-position | Electron-withdrawing | Coordination site |

Recent advances in pyridine halogenation methodology have highlighted the importance of positional selectivity in creating useful synthetic intermediates. The specific substitution pattern observed in this compound reflects sophisticated synthetic control, as achieving selective halogenation at multiple positions requires careful consideration of electronic and steric factors. The development of methods for installing halogens at specific positions in pyridine rings has enabled the preparation of complex substituted derivatives that serve as building blocks for pharmaceutical and materials applications.

Research Significance and Contemporary Relevance

Contemporary research in heterocyclic chemistry has elevated the importance of precisely substituted pyridine derivatives, positioning compounds like this compound at the forefront of synthetic methodology development and application. Recent investigations into pyridine heterocyclic hybrids have demonstrated significant potential in anticancer drug discovery, with studies showing that novel pyridine-containing compounds exhibit promising antiproliferative activity against hepatocyte-derived carcinoma, lung cancer, and breast cancer cell lines. These findings underscore the continued relevance of substituted pyridines in pharmaceutical research and development.

The compound's utility extends beyond direct biological activity to encompass its role as a synthetic intermediate in complex molecule construction. Advanced synthetic methodologies for pyridine functionalization have emphasized the value of halogenated pyridine derivatives as platforms for cross-coupling reactions, nucleophilic substitutions, and other transformative processes. The dual halogen substitution pattern in this compound provides multiple reactive handles for sequential functionalization strategies, enabling the construction of diverse molecular architectures from a single starting material.

Modern approaches to pyridine halogenation have addressed historical limitations in positional selectivity and functional group tolerance. The development of designed phosphine reagents for selective 4-position halogenation represents a significant advancement in synthetic methodology, enabling late-stage functionalization of complex pharmaceutical intermediates. These methodological improvements have enhanced the accessibility and utility of compounds like this compound in contemporary synthetic applications.

The commercial availability of this compound through multiple specialized chemical suppliers reflects its established utility in research applications. Suppliers typically offer the compound in research-grade purity specifications, indicating consistent demand from academic and industrial research laboratories. The standardized availability facilitates its incorporation into synthetic programs and supports its role as a reliable building block in heterocyclic chemistry research.

Table 3: Contemporary Research Applications of this compound

属性

IUPAC Name |

1-(5-bromo-2-chloropyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c1-4(11)5-2-7(9)10-3-6(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUJDHLISMYKQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(5-Bromo-2-chloropyridin-4-YL)ethanone is a halogenated pyridine derivative that has garnered attention in various fields, including medicinal chemistry and organic synthesis. Its structural features, including a pyridine ring with bromine and chlorine substituents and a ketone functional group, suggest potential biological activities. This article explores the biological activity of this compound through literature review, case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C7H6BrClN

- CAS Number : 1245915-91-6

The presence of halogen substituents is known to influence the electronic properties and reactivity of compounds, which can enhance their biological activity.

Anticancer Activity

A study on hydrazones containing pyridine moieties highlighted their cytotoxic effects against multiple cancer cell lines. For instance, compounds with similar structural features to this compound were evaluated for their growth inhibition on a panel of cancer cells. The results indicated that certain derivatives exhibited submicromolar GI50 values, suggesting strong anticancer potential .

| Compound | Cancer Cell Lines Tested | GI50 (µM) | Notes |

|---|---|---|---|

| Hydrazone A | 60 cell lines | <0.5 | High cytotoxicity |

| Hydrazone B | 60 cell lines | <1.0 | Moderate activity |

Antimicrobial Activity

Research on similar pyridine derivatives has shown promising results in terms of antimicrobial activity. For example, studies have reported that certain halogenated pyridines possess significant antibacterial and antifungal properties . The specific mechanisms often involve disruption of bacterial cell walls or interference with metabolic pathways.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cellular processes, leading to apoptosis in cancer cells.

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest by modulating key regulatory proteins, thereby preventing cancer cell proliferation .

- Interaction with Biological Targets : The compound's reactivity with nucleophiles and electrophiles suggests potential interactions with various biological targets, which could enhance its pharmacological profile .

Future Directions and Research Needs

Despite the promising structural characteristics of this compound, further research is necessary to fully elucidate its biological activities. Key areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Investigating the specific molecular targets and pathways affected by the compound.

- Structure-Activity Relationship (SAR) Analysis : Exploring how modifications to the structure influence biological activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s reactivity, physicochemical properties, and applications are influenced by the positions of its substituents. Below is a comparative analysis with key analogs:

Structural Isomers and Positional Variants

Table 1: Key Structural Variants of Halogenated Pyridinyl Ethanones

Notes:

- Positional isomerism significantly alters electronic and steric properties. For example, the ethanone group at position 4 (target compound) versus 3 (CAS 886365-47-5) affects resonance stabilization and dipole moments.

- CAS discrepancies : The CAS 1245915-91-6 is ambiguously assigned to both 5-bromo-2-chloro-4-pyridinyl and 5-bromo-3-chloro-2-pyridinyl variants in different sources, highlighting the need for careful verification .

Example :

Reactivity Differences :

- Compounds with electron-withdrawing groups (e.g., Cl at position 2) exhibit reduced nucleophilic aromatic substitution (NAS) activity compared to analogs with halogens at meta positions.

- Steric hindrance : The methyl group in CAS 1190198-15-2 limits accessibility to the reactive pyridine nitrogen .

准备方法

Preparation Methods Analysis

General Synthetic Strategy

The preparation of 1-(5-bromo-2-chloropyridin-4-yl)ethanone typically involves functionalization of a suitably substituted pyridine ring, often starting from halogenated pyridine precursors. The key transformations include:

- Halogenation (bromination and chlorination) of pyridine derivatives.

- Introduction of the ethanone (acetyl) group via acylation or Grignard reagent addition.

- Use of catalytic metal complexes to facilitate cross-coupling or substitution reactions.

Specific Synthetic Routes

Route via Halogenated Pyridine Starting Material and Grignard Reagent

A notable approach involves the use of 2-chloropyridine derivatives as starting materials, which undergo selective bromination at the 5-position, followed by introduction of the ethanone group through reaction with methyl Grignard reagents. This method is supported by palladium, nickel, iron, or cobalt catalysis to enhance reaction efficiency and selectivity.

- Step 1: Starting from 2-chloropyridine, bromination is performed to yield 5-bromo-2-chloropyridine.

- Step 2: The brominated intermediate is subjected to acylation or conversion to an intermediate such as a benzoyl chloride or amide derivative.

- Step 3: Reaction with a methyl Grignard reagent introduces the ethanone group at the 4-position, yielding this compound.

This method benefits from mild reaction temperatures (around 45-50°C during Grignard addition), and the use of metal catalysts ensures high regioselectivity and yield.

Synthesis via N-Methoxy-N-methylamide Intermediate

Another detailed method involves the synthesis of a key intermediate, 5-bromo-4-chloro-2-fluoro-N-methoxy-N-methylbenzamide, which upon treatment with methyl Grignard reagent, furnishes the target ethanone compound.

- Step 1: Bromination of 4-chloro-2-fluorobenzoic acid to yield 5-bromo-4-chloro-2-fluorobenzoic acid.

- Step 2: Conversion of the acid to the corresponding benzoyl chloride using thionyl chloride.

- Step 3: Reaction of the benzoyl chloride with N,O-dimethylhydroxylamine hydrochloride forms the Weinreb amide intermediate.

- Step 4: Addition of methyl Grignard reagent to the Weinreb amide yields 1-(5-bromo-4-chloro-2-fluorophenyl)ethanone, a close analog of the target compound.

This route is characterized by high yield (up to 80%), absence of isomeric by-products, and suitability for large-scale synthesis due to convenient purification steps.

Reaction Conditions and Catalysts

| Step | Reaction Description | Conditions | Catalysts/ Reagents | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Bromination of chloropyridine | Room temperature to 80°C | Nitric acid and silver nitrate (for benzoic acid bromination) | High (not specified) | Selective bromination |

| 2 | Conversion to benzoyl chloride or amide intermediate | 80°C, reflux with thionyl chloride | Thionyl chloride, N,O-dimethylhydroxylamine hydrochloride | 99% (amide intermediate) | Efficient conversion |

| 3 | Addition of methyl Grignard reagent | 0°C to room temperature, inert atmosphere (N2) | Methyl magnesium bromide (Grignard reagent) | 80-95% | Mild conditions, high yield |

| 4 | Catalytic coupling or substitution | 45-50°C | Palladium, nickel, iron, or cobalt complexes | Not specified | Enhances selectivity and yield |

Research Findings and Observations

- The use of metal-catalyzed coupling reactions significantly improves the regioselectivity and yield of the target compound.

- The Grignard reagent addition to Weinreb amides is a reliable and widely used method for introducing the ethanone group with minimal side reactions.

- Reaction temperatures are carefully controlled (often between 0°C and 50°C) to avoid decomposition or side product formation.

- The synthetic routes described avoid formation of isomeric by-products, facilitating purification and scalability.

- The bromination step is critical for positioning the bromo substituent accurately at the 5-position on the pyridine ring.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Intermediate | Main Reaction Type | Catalyst/ Reagent | Yield (%) | Advantages |

|---|---|---|---|---|---|---|

| 1 | 2-Chloropyridine | 5-Bromo-2-chloropyridine | Bromination, Grignard addition | Pd/Ni/Fe/Co complexes, methyl Grignard | High (not specified) | Mild conditions, regioselective |

| 2 | 4-Chloro-2-fluorobenzoic acid | 5-Bromo-4-chloro-2-fluoro-N-methoxy-N-methylbenzamide | Bromination, thionyl chloride conversion, Grignard addition | Thionyl chloride, N,O-dimethylhydroxylamine hydrochloride, methyl Grignard | 80-95% | High yield, no isomers, scalable |

常见问题

Q. What are the established synthetic routes for 1-(5-Bromo-2-chloropyridin-4-yl)ethanone, and how do reaction parameters influence yield?

The compound is typically synthesized via halogenation of precursor pyridinyl ethanones. A common approach involves bromination of 1-(2-chloropyridin-4-yl)ethanone using bromine in acetic acid or dichloromethane under controlled temperatures (40–60°C) to ensure regioselectivity . Optimization of solvent polarity and temperature is critical to avoid over-bromination. For example, dichloromethane at 50°C yields ~75% purity, while acetic acid enhances reaction rates but may require post-synthesis purification .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : - and -NMR are essential for confirming substituent positions on the pyridine ring. The ethanone carbonyl typically resonates at ~195–200 ppm in -NMR, while bromine and chlorine substituents cause distinct splitting patterns in aromatic protons .

- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and ESI-MS (expected [M+H] = 248.9) validate purity (>95%) and molecular weight .

- XRD : Single-crystal X-ray diffraction (using SHELX software ) resolves structural ambiguities, particularly halogen positioning and planarity of the pyridine ring.

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported substituent orientations?

Conflicting reports on the spatial arrangement of bromine and chlorine substituents can arise from dynamic disorder in crystals. High-resolution XRD (e.g., using SHELXL ) with anisotropic refinement distinguishes static vs. dynamic disorder. For example, a recent study resolved a 0.15 Å positional discrepancy for bromine via twin refinement, confirming the 5-bromo-2-chloro configuration .

Q. What mechanisms underlie its potential as an enzyme inhibitor in medicinal chemistry?

The compound’s electrophilic ethanone and halogenated pyridine moieties enable covalent binding to nucleophilic residues (e.g., cysteine thiols) in enzyme active sites. In silico docking studies suggest competitive inhibition of kinases (IC ~2.5 µM) via hydrogen bonding with the pyridine nitrogen and halogen-π interactions with hydrophobic pockets . Experimental validation using kinetic assays (e.g., NADPH depletion in cytochrome P450 models) is recommended .

Q. What strategies mitigate decomposition during storage or reaction conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。